(2-Bromo-5-methoxyphenyl)methanesulfonamide
Overview
Description
(2-Bromo-5-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)methanesulfonamide typically involves the bromination of 5-methoxyphenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the sulfonamide group can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce corresponding aldehydes, acids, or amines .
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
(2-Chloro-5-methoxyphenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2-Bromo-5-methoxyphenyl)methanesulfonamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUWFYSDGWABOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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